Chemical structure and molecular weight of nerolidyl isobutyrate
Chemical structure and molecular weight of nerolidyl isobutyrate
Topic: Chemical Structure, Synthesis, and Characterization of Nerolidyl Isobutyrate Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
Nerolidyl isobutyrate (CAS: 2639-68-1) is a sesquiterpene ester derived from the condensation of nerolidol and isobutyric acid. While often overshadowed by its monoterpene analog (neryl isobutyrate) in general literature, nerolidyl isobutyrate possesses distinct physicochemical properties driven by its
This guide delineates the structural architecture, validated synthesis protocols for sterically hindered tertiary alcohols, and analytical fingerprints required for high-purity identification.
Molecular Architecture & Physicochemical Profile
Structural Analysis
Unlike primary esters, nerolidyl isobutyrate is formed at a tertiary allylic carbon. This steric environment significantly influences its reactivity, stability, and synthesis difficulty. The molecule exists as a mixture of geometric isomers (cis/trans or Z/E) at the C6 double bond and contains a chiral center at C3.
-
IUPAC Name: 3,7,11-Trimethyl-1,6,10-dodecatrien-3-yl 2-methylpropanoate[1]
-
Molecular Formula:
[1][2] -
SMILES: CC(C)C(=O)OC(C)(C=C)CC/C=C(\C)/CCC=C(C)C (Trans-isomer dominant representation)
Quantitative Data Table
| Parameter | Value | Unit | Notes |
| Molecular Weight | 292.46 | g/mol | Calculated from atomic weights ( |
| Exact Mass | 292.2402 | Da | For High-Res Mass Spectrometry (HRMS) |
| LogP (Predicted) | 6.2 - 6.7 | - | Highly lipophilic; indicates poor aqueous solubility |
| Boiling Point | ~361 | °C | @ 760 mmHg (Theoretical); decomposes before boiling at atm |
| Flash Point | > 110 | °C | Non-flammable under standard lab conditions |
| Density | 0.890 ± 0.05 | g/cm³ | @ 25°C |
| Refractive Index | 1.463 ± 0.02 | Diagnostic for purity |
Critical Distinction: Do not confuse with Neryl Isobutyrate (
, CAS 2345-24-6), a monoterpene ester.[3] Nerolidyl isobutyrate is a sesquiterpene with a significantly higher molecular weight and retention time.
Synthesis Protocol: Overcoming Steric Hindrance
The Challenge
Direct Fischer esterification (Acid + Alcohol
-
Elimination: Dehydration to form farnesene isomers.
-
Rearrangement: Allylic shift of the carbocation.
Recommended Protocol: Steglich Esterification or Acyl Chloride
For research-grade purity, the Acyl Chloride method with a nucleophilic catalyst is preferred to drive the reaction to completion at low temperatures, preventing elimination.
Reagents:
-
Substrate: Nerolidol (High purity, natural or synthetic).[3]
-
Acylating Agent: Isobutyryl chloride (1.2 equivalents).
-
Base: Pyridine (Solvent/Base) or Triethylamine (
). -
Catalyst: 4-Dimethylaminopyridine (DMAP) - Essential for tertiary alcohols.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250mL round-bottom flask under Nitrogen (
) atmosphere. -
Solvation: Dissolve Nerolidol (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol) and DMAP (1 mmol, 10 mol%).
-
Addition: Cool the system to 0°C in an ice bath. Add Isobutyryl chloride (12 mmol) dropwise via syringe over 20 minutes. Exothermic reaction control is vital.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench: Pour mixture into ice-cold saturated
solution to neutralize excess acid chloride. -
Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove amines), then Brine.
-
Purification: Dry over
, concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-5% Ether in Pentane).
Reaction Pathway Diagram
Figure 1: Synthesis pathway utilizing DMAP-catalyzed acylation to prevent tertiary alcohol dehydration.[1]
Analytical Characterization
Gas Chromatography - Mass Spectrometry (GC-MS)
Due to the lability of the tertiary ester, soft ionization or strictly controlled EI parameters are required.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 60°C (2 min)
240°C @ 3°C/min. -
Retention Index (RI): Expect ~1550–1650 on non-polar columns (varies by specific isomer mix).
Diagnostic Ion Fragments (EI, 70eV):
-
m/z 69: Isoprenoid tail fragment (Base peak or high intensity).
-
m/z 41/43: Isobutyryl group fragments (
). -
m/z 204: Loss of isobutyric acid (
). Characteristic elimination. -
m/z 292: Molecular ion (
) is often weak or absent due to rapid McLafferty rearrangement or elimination in the ion source.
Nuclear Magnetic Resonance (NMR)
NMR is the only definitive method to confirm the ester linkage at the tertiary carbon without thermal degradation.
-
NMR (500 MHz,
):- 1.1–1.2 ppm (d, 6H): Isopropyl methyls of the isobutyrate group.
- 1.5–1.6 ppm (s): Methyls on the nerolidol chain.
-
2.5 ppm (m, 1H): Methine proton of the isobutyrate (
). - 5.1–5.2 ppm (m): Vinylic protons of the farnesyl chain.
- 5.9 ppm (dd): Vinylic proton at C2 (characteristic downfield shift due to esterification).
Biological & Pharmacological Context[1][8][9]
Drug Delivery Potential
Nerolidol is a well-documented Chemical Penetration Enhancer (CPE) for transdermal drug delivery. It disrupts the highly ordered lipid bilayer of the stratum corneum.
-
Prodrug Mechanism: Nerolidyl isobutyrate acts as a lipophilic prodrug. Upon topical application, skin esterases (abundant in the epidermis) hydrolyze the isobutyrate bond, releasing free nerolidol (the active enhancer) and isobutyric acid.
-
Advantage: The ester form has a higher LogP (6.2) than nerolidol (LogP ~5.3), potentially creating a larger reservoir in the stratum corneum before metabolic activation.
Metabolism Workflow
Figure 2: Metabolic activation pathway of Nerolidyl Isobutyrate in transdermal applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5357159, Nerolidol isobutyrate. Retrieved from [Link]
-
The Good Scents Company (2024). Nerolidyl Isobutyrate General Data and Organoleptic Properties. Retrieved from [Link]
- Neubert, R. H. (2011).Potentials of new nanocarriers for dermal and transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics. (Contextual grounding for terpene enhancers).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
